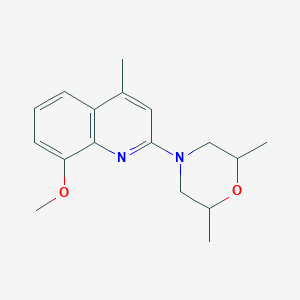
2-(2,6-dimethyl-4-morpholinyl)-8-methoxy-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethyl-4-morpholinyl)-8-methoxy-4-methylquinoline (also known as DMEMQ) is a quinoline derivative that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular signaling pathways. The inhibition of PKC by DMEMQ has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of DMEMQ involves the inhibition of PKC, which is an important enzyme involved in various cellular signaling pathways. PKC plays a key role in regulating cell growth, differentiation, and survival. The inhibition of PKC by DMEMQ has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and improvement of cardiac function.
Biochemical and Physiological Effects:
DMEMQ has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, improvement of cardiac function, and neuroprotection. DMEMQ has also been shown to have vasodilatory effects and improve blood flow in animal models of cardiovascular disease.
实验室实验的优点和局限性
DMEMQ is a potent inhibitor of PKC and has been extensively studied for its potential therapeutic applications in various diseases. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on DMEMQ, including the development of more potent and selective PKC inhibitors, the optimization of the synthesis method for DMEMQ, and the evaluation of its potential therapeutic applications in various diseases. Further research is also needed to fully understand the mechanism of action of DMEMQ and its potential side effects.
合成方法
DMEMQ can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of 2,6-dimethyl-4-morpholinecarbaldehyde with 8-methoxy-4-methylquinoline in the presence of acid catalysts. Other methods include the reaction of 8-methoxy-4-methylquinoline with morpholine followed by alkylation with 2,6-dimethyl-4-chloroformylpyridine.
科学研究应用
DMEMQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, DMEMQ has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, DMEMQ has been shown to have vasodilatory effects and improve cardiac function in animal models of heart failure. In neurological research, DMEMQ has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
4-(8-methoxy-4-methylquinolin-2-yl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-8-16(19-9-12(2)21-13(3)10-19)18-17-14(11)6-5-7-15(17)20-4/h5-8,12-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZFBWYUBQTKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC=C3OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)
![1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)
![N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)
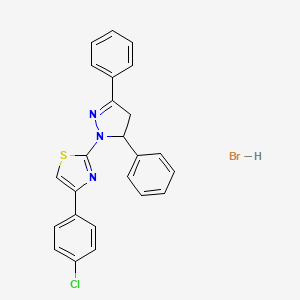
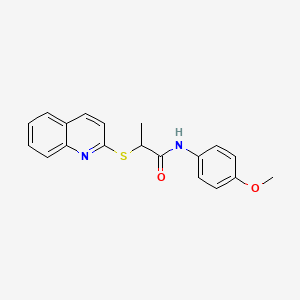

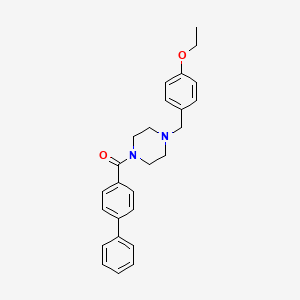
![3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B5126186.png)
![(5-{[({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]methyl}-2-furyl)methanol](/img/structure/B5126192.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5126215.png)
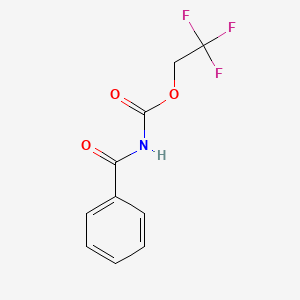
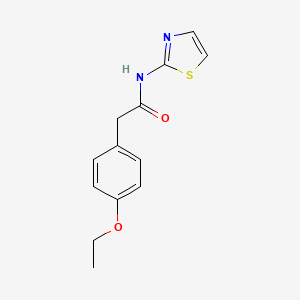
![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5126228.png)